Benzyloxy carbonyl-PEG3-acid

Beschreibung

Structure

3D Structure

Eigenschaften

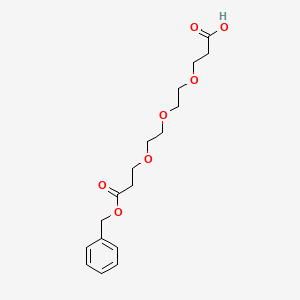

IUPAC Name |

3-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVQHJQMAHLFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Benzyloxycarbonyl-PEG3-acid in Precision Bioconjugation

Executive Summary

Benzyloxycarbonyl-PEG3-acid (Cbz-PEG3-COOH) is a high-precision heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs), and peptide therapeutics.[1]

Its utility is defined by three critical attributes:

-

Orthogonal Protection: The Benzyloxycarbonyl (Cbz or Z) group provides amine protection that is stable against acidic (TFA) and basic (Piperidine) conditions, allowing for selective deprotection via catalytic hydrogenolysis.

-

Defined Spacer Length: The PEG3 unit (12 atoms) provides a discrete, monodisperse distance between conjugated moieties, critical for establishing the exact spatial geometry required for ternary complex formation in PROTACs.

-

Solubility Enhancement: The hydrophilic polyethylene glycol (PEG) backbone counteracts the hydrophobicity of complex small molecule payloads, improving the physicochemical properties of the final conjugate.

Part 1: Structural Anatomy & Chemical Logic

To deploy this molecule effectively, one must understand the function of its three distinct domains. Unlike polydisperse PEG reagents, Cbz-PEG3-acid is a single molecular species (dPEG), ensuring batch-to-batch reproducibility—a regulatory requirement for clinical-grade bioconjugates.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 15-phenyl-12-oxo-3,6,9-trioxa-13-azapentadecanoic acid |

| CAS Number | 2100306-73-6 |

| Molecular Weight | ~340.37 Da |

| Formula | C₁₇H₂₅NO₇ |

| Solubility | DMSO, DMF, DCM, Methanol (Moderate in water) |

| Purity Standard | >95% (HPLC) required for PROTAC synthesis |

Diagram 1: Functional Architecture

The following diagram illustrates the chemical logic governing the molecule's reactivity and protection strategy.

Caption: The Cbz group protects the amine during carboxyl-coupling, ensuring reaction specificity. It is removed only after the linker is attached to the first ligand.

Part 2: The PROTAC Application (Core Use Case)

The primary application of Benzyloxycarbonyl-PEG3-acid is in Linkerology for PROTACs. A PROTAC molecule consists of an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand, connected by a linker.[2]

Why PEG3?

In PROTAC design, the linker length determines the stability of the Ternary Complex (Target:PROTAC:E3 Ligase).

-

Too Short: Steric clash prevents complex formation.

-

Too Long: The complex is too flexible (entropic penalty), reducing degradation efficiency.

-

PEG3 Optimal: PEG3 provides a linear distance of approximately 12–15 Å , a "sweet spot" for many degraders including those targeting BRD4 and BTK.

Orthogonality in Synthesis

Synthesis of asymmetric bifunctional molecules requires orthogonal protecting groups.

-

Boc/Fmoc: Standard peptide synthesis groups.

-

Cbz: Used here because it survives the acidic conditions often required to deprotect the ligands themselves (e.g., removing a Boc group from a linker-ligand intermediate) or the basic conditions of Fmoc chemistry.[3]

Diagram 2: PROTAC Synthesis Workflow

This workflow demonstrates how Cbz-PEG3-acid bridges two distinct ligands.

Caption: Stepwise assembly of a PROTAC. The Cbz group ensures the PEG amine does not polymerize or react during the attachment of Ligand A.

Part 3: Experimental Protocols

Protocol A: Activation & Coupling (Acid Amide)

This protocol attaches the Cbz-PEG3-acid to a primary amine on your target molecule (Ligand A).

Reagents:

-

Cbz-PEG3-acid (1.0 eq)

-

HATU (1.2 eq) or EDC/NHS (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 - 3.0 eq)

-

Solvent: Anhydrous DMF or DMSO (Dryness is critical to prevent hydrolysis of the activated ester).

Procedure:

-

Activation: Dissolve Cbz-PEG3-acid in anhydrous DMF under Nitrogen. Add HATU and stir for 15 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

-

Base Addition: Add DIPEA to the mixture.

-

Coupling: Add Ligand A (containing the free amine) dropwise.

-

Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS. Look for the mass shift:

. -

Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (removes excess DIPEA/HATU byproducts), saturated NaHCO3, and brine. Dry over MgSO4.

Self-Validating Checkpoint:

-

TLC/LC-MS: The starting amine peak must disappear. If the Cbz group falls off (rare), you will see a mass corresponding to the polymerized linker.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Once Ligand A is attached, the Cbz group must be removed to expose the amine for Ligand B attachment.

Reagents:

-

Pd/C (Palladium on Carbon, 10% wt loading).

-

Hydrogen Gas (

) (Balloon pressure is usually sufficient) or Ammonium Formate (for transfer hydrogenation). -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

-

Preparation: Dissolve the Intermediate (Cbz-PEG3-Ligand A) in MeOH.

-

Catalyst Addition: Carefully add Pd/C (10% by weight of the substrate). Safety: Pd/C is pyrophoric. Add it under an inert gas flow (Argon/Nitrogen) or wet it with a small amount of water first.

-

Hydrogenation: Purge the flask with

gas (balloon). Stir vigorously at RT for 1–12 hours. -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

-

Concentration: Evaporate the solvent. The resulting oil/solid is the free amine.

Troubleshooting:

-

Halogen Sensitivity: If your Ligand A contains halogens (Cl, Br, I), standard Hydrogenolysis may dehalogenate the molecule.

-

Alternative: In halogen-sensitive cases, use HBr in Acetic Acid or TMSI (Iodotrimethylsilane) for deprotection, though these are harsher conditions.

Part 4: References

-

National Institutes of Health (NIH). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. Cbz Protecting Group: Stability and Deprotection Mechanisms. Retrieved from [Link]

Sources

The Molecular Architecture of Control: A Technical Guide to the Cbz Protecting Group

Executive Summary

In the precise architecture of organic synthesis, the Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of amine protection, nearly a century after its introduction by Max Bergmann and Leonidas Zervas in 1932. Unlike acid-labile Boc or base-labile Fmoc, the Cbz group offers a unique stability profile—inert to both acidic and basic aqueous workups—while remaining susceptible to catalytic hydrogenolysis.[1] This guide deconstructs the mechanistic pathways of Cbz installation and cleavage, providing researchers with a self-validating framework for high-fidelity chemoselectivity.

Part 1: The Molecular Architecture

The Cbz group protects amines by converting a nucleophilic amine (

-

Nucleophilicity Suppression: The lone pair on the nitrogen is delocalized into the carbonyl system, rendering it non-nucleophilic.

-

Acidity Modulation: The

of the N-H proton shifts from ~35 (amine) to ~12 (carbamate), allowing for deprotonation only by strong bases (e.g., NaH), thus surviving standard basic workups ( -

Dipole Stabilization: The carbamate linkage introduces a rigid dipole, often aiding in crystallinity—a feature Bergmann originally exploited for peptide purification.

Part 2: Installation Mechanisms

The Schotten-Baumann Protocol (Standard)

The most robust installation method utilizes Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1] This biphasic system (Organic/Aqueous Base) is critical for scavenging the HCl byproduct which would otherwise protonate the unreacted amine, stalling the reaction.

Mechanism:

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of Cbz-Cl.

-

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

-

Elimination: Chloride is expelled, restoring the carbonyl.

-

Neutralization: The aqueous base neutralizes the liberated HCl immediately.

Visualization: Installation Pathway

Caption: The Schotten-Baumann mechanism relies on biphasic base scavenging to prevent amine protonation.

Part 3: Cleavage Mechanisms (Deprotection)

Catalytic Hydrogenolysis (The Gold Standard)

This is the defining feature of Cbz. It proceeds under neutral conditions, making it orthogonal to almost all other protecting groups.

The Catalytic Cycle:

-

Adsorption:

and the Cbz-substrate adsorb onto the Palladium (Pd) surface. -

Oxidative Addition: The benzylic C-O bond is cleaved (oxidative addition to Pd).

-

Hydrogenation: Surface hydrides reduce the benzyl fragment to Toluene .

-

Decarboxylation: The resulting carbamic acid (

) is unstable and spontaneously decarboxylates to release

Visualization: Hydrogenolysis Cycle

Caption: Pd-catalyzed cleavage releases toluene and CO2, driving the equilibrium to completion.

Acidolysis (The Alternative)

While Cbz is stable to mild acid (e.g., TFA), it can be cleaved by strong acids like HBr in Acetic Acid . This follows an

Part 4: Orthogonality & Chemoselectivity

The power of Cbz lies in its orthogonality to Boc and Fmoc.[1] This allows for complex "Protecting Group Strategies" in total synthesis.

| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Cleavage | TFA / HCl (Acidolysis) | Piperidine (Base) | |

| Stability | Acids (TFA), Bases | Bases, Nucleophiles | Acids |

| Install Reagent | Cbz-Cl (Schotten-Baumann) | Fmoc-Cl / Fmoc-OSu | |

| Primary Use | Permanent protection | Semi-permanent / Solid Phase | Solid Phase Peptide Synthesis (SPPS) |

Part 5: Experimental Protocols

Protocol A: Cbz Protection (Schotten-Baumann)

Use for: Primary/Secondary amines, amino acids.[2][3][4] Safety: Cbz-Cl is a lachrymator. Work in a fume hood.

-

Setup: Dissolve amine (10 mmol) in 4M NaOH (10 mL) and cool to 0°C.

-

Addition: Add Cbz-Cl (11-12 mmol) dropwise over 20 minutes with vigorous stirring. Critical: Maintain pH > 10 by adding extra NaOH if necessary.

-

Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC.[5]

-

Workup:

-

Wash the basic aqueous layer with

(removes unreacted Cbz-Cl). -

Acidify the aqueous layer to pH 2 with 6M HCl (precipitates the Cbz-amino acid).

-

Extract with EtOAc, dry over

, and concentrate.

-

Protocol B: Catalytic Hydrogenolysis

Use for: Clean removal of Cbz under neutral conditions.[6]

-

Setup: Dissolve Cbz-amine (1 mmol) in MeOH or EtOH (10 mL). Nitrogen purge the flask.

-

Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Equip a hydrogen balloon (1 atm). Purge the flask (Vacuum/H2 cycles x3).

-

Reaction: Stir vigorously at RT for 1-12 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to yield pure amine.

Part 6: Troubleshooting & Expert Insights

The "N-Benzylation" Side Reaction

Problem: During hydrogenolysis, you observe the formation of an N-benzyl amine (tertiary amine) instead of the free amine. Mechanism: The intermediate amine reacts with the generated toluene (oxidized to aldehyde in situ) or unreacted starting material on the catalyst surface. Solution:

-

Acidic Additive: Add 1 equivalent of HCl or AcOH to the reduction. This protonates the amine product, preventing it from condensing with aldehydes.

-

High Pressure: Increase

pressure (>50 psi) to favor reduction over condensation.

N-Carboxyanhydride (NCA) Formation

Problem: When activating Cbz-amino acids (e.g., with

References

-

Bergmann, M., & Zervas, L. (1932).[1][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

-

Felpin, F. X., & Fouquet, E. (2010).[2] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[2] Chemistry – A European Journal, 16(41), 12440–12445. Link

-

Couturier, M., et al. (2002). Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Groups.[2][4][5][6][8] Organic Process Research & Development, 6(1), 42–48. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for coupling Cbz-PEG3-acid to a primary amine

Application Note: Efficient Coupling of Cbz-PEG3-Acid to Primary Amines

Abstract & Scope

This technical guide outlines the optimized protocols for conjugating Cbz-PEG3-acid (Benzyl carbamate-protected amino-triethylene glycol-carboxylic acid) to substrates containing a primary amine (

This guide provides two distinct protocols based on substrate solubility:

-

Protocol A: Organic Phase Coupling (Small Molecules/Peptides) using HATU.

-

Protocol B: Aqueous Phase Conjugation (Proteins/Biologics) using EDC/sulfo-NHS.

Chemical Strategy & Mechanism

The reaction utilizes the activation of the terminal carboxylic acid on the PEG linker to form an active ester, which subsequently undergoes nucleophilic attack by the primary amine of the target molecule to form a stable amide bond.

Key Considerations:

-

Cbz Stability: The Carbobenzyloxy (Cbz) group is stable under basic and weak acidic conditions (including TFA). It prevents polymerization of the PEG linker during activation. It is removed later via catalytic hydrogenolysis (

) or strong acid (HBr/AcOH). -

PEG Hygroscopicity: PEG derivatives absorb atmospheric moisture rapidly. Reagents must be dried or handled in a desiccated environment to prevent hydrolysis of the active ester.

Diagram 1: Reaction Mechanism (HATU Activation)

Caption: Mechanism of HATU-mediated amide bond formation. The carboxylic acid is converted to a reactive OAt ester, which reacts with the amine to form the amide.

Experimental Protocols

Protocol A: Organic Phase Coupling (HATU Method)

Best for: Small molecules, hydrophobic peptides, and resins compatible with DMF/DCM.

Materials:

-

Linker: Cbz-PEG3-acid (Dry, stored at -20°C).[2]

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Stoichiometry Table:

| Component | Equivalents (Eq) | Role |

|---|

| Target Amine (

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 Eq of the Target Amine in anhydrous DMF (Concentration ~0.1 M).

-

Activation: In a separate vial, dissolve 1.2 Eq of Cbz-PEG3-acid and 1.1 Eq of HATU in minimal DMF.

-

Base Addition: Add 2.0 Eq of DIPEA to the Cbz-PEG3-acid/HATU mixture. Stir for 2–5 minutes at Room Temperature (RT). Solution may turn yellow.

-

Coupling: Add the activated acid mixture dropwise to the Target Amine solution.

-

Reaction: Flush headspace with Nitrogen/Argon. Cap tightly. Stir at RT for 1–4 hours.

-

Workup (Solution Phase):

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 2x with 5% Citric Acid or 1N HCl (Removes excess DIPEA and unreacted amine). Note: Cbz is stable to dilute HCl washes.

-

Wash 2x with Saturated

(Removes unreacted Cbz-PEG3-acid and HOAt byproduct). -

Wash 1x with Brine, dry over

, and concentrate in vacuo.

-

Protocol B: Aqueous Phase Conjugation (EDC/sulfo-NHS)

Best for: Antibodies, Proteins, and water-soluble biomolecules.

Materials:

-

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), sulfo-NHS (N-hydroxysulfosuccinimide).

-

Buffers:

-

Activation Buffer: MES Buffer (0.1 M, pH 5.5–6.0).

-

Coupling Buffer: PBS (pH 7.2–7.5).

-

Step-by-Step Procedure:

-

Stock Solutions: Prepare a 100 mM stock of Cbz-PEG3-acid in dry DMSO. Prepare fresh 100 mM stocks of EDC and sulfo-NHS in MES buffer.

-

Activation (Two-Step Method):

-

Mix Cbz-PEG3-acid, EDC, and sulfo-NHS in MES buffer.

-

Ratio: 1:2:2 (Acid:EDC:sulfo-NHS).

-

Incubate at RT for 15 minutes to form the semi-stable NHS-ester.

-

-

Conjugation:

-

Add the activated NHS-ester solution to the Protein/Amine solution (dissolved in PBS, pH 7.4).

-

Molar Excess: Use 10–20 equivalents of Linker per protein to ensure conjugation, depending on desired Drug-to-Antibody Ratio (DAR).

-

-

Incubation: React for 2 hours at RT or overnight at 4°C.

-

Purification: Remove excess small molecules (EDC, Linker) via Size Exclusion Chromatography (SEC) or dialysis against PBS.

Workflow Decision Matrix

Diagram 2: Protocol Selection & Workflow

Caption: Decision matrix for selecting the appropriate coupling protocol based on substrate properties.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous (Protocol A). Work quickly during the activation step. |

| No Reaction | Amine Protonation | Check pH. In Protocol A, ensure DIPEA is added. In Protocol B, ensure Coupling Buffer is pH 7.2–7.5 (Amine must be unprotonated to react). |

| Precipitation | Solubility mismatch | For hydrophobic amines in Protocol B, add up to 10% DMSO or DMF to the aqueous buffer. |

| Cbz Loss | Harsh Acid Exposure | Avoid strong acids (HBr, HI) during workup. Dilute HCl (1N) or TFA is safe for short durations. |

References

-

BroadPharm. Cbz-N-amido-PEG3-acid Product & Application Note. Retrieved from

-

Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: HATU and EDC Mechanisms. Retrieved from

-

BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

-

Thermo Fisher Scientific. Crosslinking Chemistry Guide: EDC/NHS Coupling. Retrieved from

Sources

EDC/HATU activation of Benzyloxycarbonyl-PEG3-acid for amide bond formation

Application Note: Strategic Activation of Cbz-PEG3-Acid for Amide Bond Formation

Abstract & Strategic Overview

In modern drug discovery—specifically within the realms of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates)—linker chemistry is not merely structural; it is functional. The Cbz-PEG3-acid linker (Benzyloxycarbonyl-triethylene glycol-carboxylic acid) represents a critical building block. The PEG3 spacer provides essential hydrophilicity and flexibility to improve the physicochemical properties of the final conjugate, while the Cbz group offers robust amine protection that is stable to acidic conditions (unlike Boc) but cleavable via hydrogenolysis (unlike Fmoc).

This guide addresses the critical decision matrix between two dominant activation methodologies:

-

HATU Activation: The "Gold Standard" for high-efficiency coupling in organic solvents (DMF/DMSO), ideal for precious payloads or sterically hindered amines.

-

EDC/NHS Activation: The "Bioconjugation Standard," essential for aqueous-phase coupling to proteins or surface functionalization where organic solvents are restricted.

Material Properties: Cbz-PEG3-Acid[1]

Understanding the physical state of the linker is the first step in reproducible weighing and handling.

| Property | Specification | Handling Implication |

| Chemical Name | Cbz-N-amido-PEG3-acid | -- |

| CAS Number | 1310327-18-4 | Verification Key |

| Molecular Weight | ~355.38 g/mol | Use for stoichiometry calc |

| Physical State | Viscous Oil or Low-melting Solid | Critical: Difficult to weigh small amounts accurately. Recommendation: Prepare a stock solution (e.g., 100 mM in DMF) for volumetric dispensing. |

| Solubility | DCM, DMF, DMSO, MeOH | Highly soluble in organic media. |

| Stability | Acid Stable (TFA), Base Stable | Avoid strong reducing agents until Cbz removal is desired. |

Mechanistic Decision Tree

The choice between EDC and HATU is dictated by the solvent system and the nature of the amine partner.

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on solvent compatibility and steric hindrance.

Protocol A: HATU Activation (Organic Phase)

Context: Best for small molecule synthesis (e.g., PROTAC linker assembly) where high yield is paramount and chromatography is available. Mechanism: HATU generates an O-7-azabenzotriazolyl active ester, which is highly reactive and minimizes racemization (though less relevant for the achiral PEG acid).

Reagents:

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Avoid DCM if possible as HATU has poor solubility in DCM.

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).[1] Crucial: HATU requires a basic environment to function.

Step-by-Step Methodology:

-

Preparation:

-

Dissolve Cbz-PEG3-acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 – 0.2 M).

-

Add DIPEA (2.0 – 3.0 equiv). Note: Ensure pH is >8 (check with wet pH paper).

-

-

Activation:

-

Add HATU (1.1 – 1.2 equiv) in one portion.

-

Stir at Room Temperature (RT) for 5–10 minutes . The solution typically turns yellow/orange, indicating the formation of the activated ester.

-

-

Coupling:

-

Workup (Critical for HATU):

-

HATU byproducts (tetramethylurea and triazolopyridine species) can be difficult to remove.

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 1: 10% Citric Acid or 1M HCl (removes excess DIPEA and amine).

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

-

Wash 3: Brine -> Dry over Na₂SO₄ -> Concentrate.

-

Protocol B: EDC/NHS Activation (Aqueous/Bioconjugation)

Context: Essential for conjugating the linker to proteins, antibodies, or amine-functionalized surfaces/nanoparticles. Mechanism: EDC forms an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS-ester, which resists hydrolysis long enough to react with amines.

Reagents:

-

Activation Buffer: MES Buffer (0.1 M, pH 4.7 – 6.0). EDC is most active at acidic pH.

-

Coupling Buffer: PBS or Bicarbonate (pH 7.2 – 8.0). Amine coupling requires deprotonated amines (basic pH).

-

Agents: EDC (water-soluble carbodiimide) and Sulfo-NHS (for water solubility) or NHS (if using organic co-solvent).

Step-by-Step Methodology (Two-Step Method):

-

Activation (pH 5.0):

-

Dissolve Cbz-PEG3-acid in MES buffer (pH 5.0). Note: If insoluble, predissolve in minimal DMSO (up to 10% final vol).

-

Add EDC (10 equiv relative to acid) and Sulfo-NHS (25 equiv).

-

React for 15–30 minutes at RT.

-

Why? High excess drives the equilibrium to the NHS-ester before hydrolysis occurs.

-

-

Purification (Optional but Recommended):

-

If the protein partner is sensitive to excess EDC, pass the reaction through a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4) to isolate the activated NHS-ester.

-

-

Coupling (pH 7.4):

-

Mix the activated Cbz-PEG3-NHS ester with the Protein/Amine solution in PBS.

-

Incubate for 2 hours at RT or Overnight at 4°C .

-

-

Quenching:

-

Add Hydroxylamine or Tris buffer (pH 8.0) to quench remaining NHS esters.

-

Mechanistic Visualization

The following diagram illustrates the chemical pathways for both protocols, highlighting the critical intermediate states.

Figure 2: Mechanistic pathways for HATU vs. EDC/NHS activation. Note the distinct intermediates (OAt vs. NHS ester).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (HATU) | Acidic pH during coupling | Check pH. HATU requires DIPEA. If the solution is acidic, the amine is protonated (unreactive) and HATU degrades. Add more DIPEA. |

| Low Yield (EDC) | Hydrolysis of Active Ester | pH Mismatch. If you couple at pH < 7, the amine is unreactive. If you activate at pH > 7, the EDC hydrolyzes too fast. Use the Two-Step pH shift method. |

| Gelling/Precipitation | High Concentration | PEG linkers can induce aggregation. Dilute the reaction or add a chaotropic agent (if protein-compatible). |

| Racemization | Over-activation | Not applicable for the PEG3 spacer (achiral), but relevant if coupling to a chiral amino acid. Use HATU/HOAt or collidine instead of DIPEA. |

References

-

Montalbetti, C. A., & Falque, V. (2005).[6][7] Amide bond formation and peptide coupling.[6][8] Tetrahedron, 61(46), 10827-10852.[6]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.

-

Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

BroadPharm. (n.d.). Cbz-N-amido-PEG3-acid Product Properties.

-

Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 8. peptide.com [peptide.com]

Application Note: Catalytic Hydrogenolysis for the Deprotection of Cbz-PEG3-Amine Linkers

Introduction & Strategic Context

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the PEG3 (triethylene glycol) linker is a critical spacer that modulates solubility and pharmacokinetics. The amine terminus is frequently protected with a Benzyloxycarbonyl (Cbz) group.[1][2][3]

Unlike acid-labile groups (Boc) or base-labile groups (Fmoc), Cbz is removed via catalytic hydrogenolysis .[3] This orthogonality is vital when assembling complex heterobifunctional linkers. However, short PEG chains present unique challenges:

-

Viscosity & Solubility: PEG3 derivatives are often viscous oils, trapping the heterogeneous catalyst.

-

Chelation: The polyether backbone can weakly coordinate with the metal surface, potentially retarding the catalytic cycle.

-

Side Reactions: The use of methanolic solvents with Pd/C can lead to reductive N-methylation of the newly formed amine.

This guide provides a robust, field-tested protocol to address these challenges, ensuring high yield and purity.

Mechanistic Underpinnings[1]

Understanding the surface chemistry is essential for troubleshooting. The reaction is not a simple solution-phase cleavage but a heterogeneous process occurring on the Palladium surface.

The Catalytic Cycle[4]

-

Adsorption: Hydrogen gas (

) dissociates into atomic hydrogen on the Pd surface. The Cbz-PEG3 substrate adsorbs via the aromatic ring and the carbonyl oxygen. -

Cleavage: The benzylic C-O bond is cleaved by the surface hydrides.

-

Decarboxylation: Toluene is released.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates to release

and the free amine.[4]

Figure 1: The heterogeneous catalytic cycle of Cbz deprotection on Palladium.

Critical Parameters & Optimization

Before starting, select conditions based on your specific substrate constraints.

| Parameter | Standard Recommendation | Expert Insight (The "Why") |

| Solvent | Ethanol (EtOH) or THF | Avoid Methanol if possible. On Pd surfaces, MeOH can oxidize to formaldehyde, leading to reductive alkylation (N-methylation) of your product [1]. EtOH prevents this. |

| Catalyst | 10% Pd/C (wet) | Use "wet" support (approx. 50% water). It drastically reduces pyrophoric risk without inhibiting the reaction for PEG linkers. |

| Loading | 10 wt% relative to substrate | High loading is necessary for PEGs because the polyether chain can partially foul the catalyst surface [2]. |

| Pressure | 1 atm (Balloon) | Sufficient for Cbz. High pressure (Parr bomb) is rarely needed and increases safety risks. |

| Additives | None (initially) | If reaction stalls, add 1 eq. of HCl or AcOH. Protonating the product amine prevents it from poisoning the catalyst. |

Detailed Experimental Protocol

Safety Prerequisite: Handling Pyrophoric Pd/C

DANGER: Dry Pd/C can ignite instantly upon contact with air, especially if it contains adsorbed hydrogen.[5]

-

Rule 1: Always use an inert gas (Argon/Nitrogen) flush before adding catalyst.

-

Rule 2: Use "wet" catalyst variants whenever possible.

-

Rule 3: Never add dry catalyst to a solvent containing hydrogen; add solvent to the catalyst under inert gas first.

Step-by-Step Workflow

Phase 1: Preparation

-

Weighing: Weigh the Cbz-PEG3 substrate into a round-bottom flask.

-

Solvation: Dissolve in Ethanol (approx. 0.1 M concentration).[6] If the PEG linker is very lipophilic, use a 1:1 EtOH:EtOAc mixture.

-

Inerting: Cap the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Cycle (Vacuum

Nitrogen) 3 times to remove oxygen.

Phase 2: Catalyst Addition

-

Catalyst Prep: Weigh 10 wt% of 10% Pd/C (wet) in a separate vial.

-

Example: If you have 500 mg substrate, use 50 mg of Pd/C.

-

-

Transfer: Briefly remove the septum of the reaction flask (under positive nitrogen flow) and carefully add the Pd/C. Replace septum immediately.

-

Alternative: Suspend Pd/C in a small amount of water/solvent and syringe it in to avoid static ignition.

-

Phase 3: Hydrogenation

-

Purge: Use a balloon filled with

gas. Insert a needle (outlet) into the septum. Insert the -

Reaction: Stir vigorously at Room Temperature (RT).

-

Note: Vigorous stirring is non-negotiable to break the gas-liquid-solid interface.

-

-

Monitoring: Check TLC or LC-MS after 1 hour.

-

TLC Tip: Cbz compounds are UV active. The product (H2N-PEG3...) usually lacks strong UV absorbance. Use Ninhydrin stain (turns blue/purple) to visualize the free amine.

-

Phase 4: Workup (Crucial for PEG Recovery)

-

Filtration: Once complete, flush the flask with Nitrogen to remove excess

. -

Celite Pad: Filter the mixture through a pad of Celite packed in a sintered glass funnel.

-

Critical Step: PEG3 amines are "sticky." Wash the Celite cake with copious amounts of MeOH (at least 50 mL for a 1g scale reaction). If you only wash with EtOH, you will lose yield in the filter cake.

-

-

Concentration: Evaporate the solvent under reduced pressure.

-

Chase: Co-evaporate with Dichloromethane (DCM) twice to remove trapped alcohol and traces of toluene.

Figure 2: Operational workflow for safe and effective hydrogenolysis.

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (<50% conv) | Catalyst Poisoning | The free amine product may bind Pd. Add 1.0 eq of Acetic Acid or HCl to protonate the amine ( |

| Reaction Stalls (Viscosity) | Poor Mass Transfer | Dilute the reaction. PEG chains can wrap around catalyst particles. Increase stirring speed. |

| Product Mass +14 Da | N-Methylation | You used Methanol as a solvent. The Pd/C oxidized MeOH to formaldehyde, which reacted with your amine. Switch to Ethanol. |

| Fire at Setup | Pyrophoric Ignition | Dry catalyst contacted solvent vapor/air. Use Wet Pd/C and always blanket with Nitrogen. |

References

- Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day.

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

-

Felpin, F.-X., & Fouquet, E. (2010).[7][8] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[8] Chemistry – A European Journal, 16(41), 12440–12445. [Link]

-

Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 6. thalesnano.com [thalesnano.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

Application Note: Strategic Integration of Benzyloxycarbonyl-PEG3-acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scope

This guide details the technical integration of Benzyloxycarbonyl-PEG3-acid (Cbz-PEG3-COOH) into Solid-Phase Peptide Synthesis (SPPS) workflows. Unlike standard amino acids, this reagent serves a dual function: it acts as a hydrophilic spacer (reducing aggregation and improving solubility) and provides a robust N-terminal protecting group (Cbz/Z) that is orthogonal to standard Fmoc protocols.

Primary Applications:

-

PROTACs & Bioconjugates: Creating flexible linkers between ligands and E3 ligase recruiters.

-

Pharmacokinetics: Increasing the hydrodynamic radius of peptides to extend half-life.

-

Orthogonal Capping: Utilizing the Cbz group as a permanent N-terminal cap that survives Trifluoroacetic Acid (TFA) cleavage.

Physicochemical Profile & Handling

The amphiphilic nature of PEG reagents requires specific handling to prevent hydrolysis and ensure accurate stoichiometry.

| Property | Specification |

| Chemical Name | Cbz-N-amido-PEG3-acid (Cbz-12-amino-4,7,10-trioxadodecanoic acid) |

| CAS Number | 1310327-18-4 |

| Molecular Weight | ~355.4 g/mol |

| Solubility | High in DMF, DCM, DMSO; Moderate in Water.[1] |

| Hygroscopicity | High. Absorbs atmospheric moisture rapidly. |

| Storage | -20°C under inert gas (Ar/N₂).[1][2] Desiccate before opening. |

| Stability | Stable to TFA (95%); Stable to Piperidine (20%). Labile to H₂/Pd or HF. |

Expert Insight: Never weigh PEG reagents directly on an open balance for extended periods. The absorption of water will alter the effective molecular weight, leading to incorrect equivalents during coupling. Always equilibrate the vial to room temperature before opening to prevent condensation.

Strategic Considerations: The "Why" and "When"

Before synthesis, determine the role of the Cbz group.[3] This dictates your cleavage strategy.

Scenario A: Permanent N-Terminal Modification (Most Common)

In standard Fmoc SPPS, the Cbz group is stable to the final cleavage cocktail (95% TFA).

-

Goal: Isolate a peptide with the structure Cbz-PEG3-Peptide-OH.

-

Utility: The Cbz group prevents N-terminal degradation and acts as a lipophilic handle for HPLC purification.

Scenario B: Linker Insertion (Hybrid Strategy)

If the Cbz group must be removed to reveal the free amine of the PEG linker:

-

Challenge: Cbz removal on solid phase (using H₂/Pd) is inefficient due to poor catalyst penetration into the resin matrix.

-

Solution: Perform Fmoc SPPS

Cleave peptide from resin (Cbz remains)

Protocol: Solid-Phase Coupling

Standard Fmoc protocols often fail with PEGs due to the high flexibility of the ether backbone, which can fold back and shield the reactive carboxylate.

Reagents

-

Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric hindrance).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt for PEG acids to drive reaction completion.

-

Base: DIEA (Diisopropylethylamine).[4]

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure

-

Resin Preparation:

-

Swell resin in DCM for 20 mins, then wash with DMF (3x).

-

Remove N-terminal Fmoc group from the resin-bound peptide (20% Piperidine/DMF, 2 x 10 min).

-

Validation: Perform a Kaiser Test (blue beads = free amines).

-

-

Activation (Pre-activation is discouraged):

-

Note: Activate in situ to prevent rapid hydrolysis of the active ester.

-

Dissolve Cbz-PEG3-acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

-

Coupling Reaction:

-

Monitoring & Washing:

-

Drain and wash with DMF (5x).

-

Validation: Perform a Kaiser Test.

-

Negative (Yellow/Colorless): Successful coupling.

-

Positive (Blue): Incomplete. Do not proceed. Re-couple using PyAOP or HOAt/DIC.

-

-

-

Capping (Crucial):

-

If Kaiser test is slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Protocol: Cleavage & Deprotection

This section differentiates between removing the peptide from the resin and removing the Cbz group.

A. Cleavage from Resin (Fmoc Strategy)

This releases the peptide but leaves the Cbz-PEG3 moiety intact.

-

Wash resin with DCM (3x) and dry under Nitrogen.

-

Prepare Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%) .

-

Incubate for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Result: Cbz-PEG3-Peptide.

B. Removal of Cbz Group (Solution Phase)

If the free amine is required (e.g., for further conjugation).

-

Dissolve the purified Cbz-PEG3-Peptide in Methanol or Ethanol.

-

Add 10% Pd/C catalyst (10% w/w of peptide).

-

Stir under H₂ atmosphere (balloon) for 2–4 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate.[6]

-

Result: H2N-PEG3-Peptide.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision points when using Cbz-PEG3-acid in SPPS.

Figure 1: Workflow for integrating Cbz-PEG3-acid into SPPS, highlighting the post-cleavage decision path for Cbz removal.

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | PEG folding/steric hindrance. | Use HATU instead of HBTU. Increase temperature to 40°C. Use a "double coupling" protocol. |

| Gelling of Resin | PEG solvation issues. | Use a solvent mixture of DMF/DCM (1:1) or add 1% Triton X-100 to improve swelling. |

| Cbz Loss during Cleavage | Trace strong acids or scavengers. | While Cbz is stable to TFA, ensure Thioanisole is avoided if possible, as it can sometimes promote premature removal in specific sequence contexts (though rare). Stick to TIS/Water scavengers. |

| Product Aggregation | Hydrophobic Cbz group. | If the Cbz-peptide is insoluble in water/acetonitrile, dissolve in DMSO/Water for HPLC purification. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][7][8][9][10] Chemical Reviews, 109(6), 2455–2504. (Establishes Cbz stability in TFA).

-

ResearchGate. (2023). Discussion on Cbz stability in TFA SPPS. Retrieved January 29, 2026, from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Cbz-N-amido-PEG3-acid, 1310327-18-4 | BroadPharm [broadpharm.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Cbz-PEG3-acid in ADC Linker Synthesis

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for the utilization of Cbz-PEG3-acid (CAS: 1310327-18-4) in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction

Cbz-PEG3-acid (Cbz-N-amido-PEG3-acid) is a heterobifunctional linker intermediate critical in the construction of "Linker-Payload" modules for ADCs. It features three distinct functional domains, each serving a specific purpose in the pharmacological profile of the final conjugate:

-

Carboxylic Acid (-COOH): A reactive handle for conjugation to amine-bearing cytotoxic payloads (or secondary linkers) via amide bond formation.[1]

-

PEG3 Spacer (Polyethylene Glycol): A hydrophilic bridge that mitigates the aggregation of hydrophobic payloads (e.g., auristatins, maytansinoids) and reduces immunogenicity. The 3-unit length (~12-15 Å) is often cited as the "Goldilocks" zone—providing sufficient flexibility and solubility without introducing excessive steric bulk that could impede internalization.

-

Cbz (Carbobenzyloxy) Group: A robust amine protecting group. It remains stable under basic and weak acidic conditions, allowing for chemical manipulation of the carboxyl end. Crucially, it is removed via hydrogenolysis (H₂/Pd) or strong acid, revealing a primary amine for the final attachment of the antibody-reactive group (e.g., Maleimide or NHS).

Critical Design Logic: The "Drug-First" Approach

Expert Insight: Unlike some linkers that can be conjugated directly to an antibody, Cbz-PEG3-acid is strictly a building block for the Payload-Linker complex.

-

Reasoning: The conditions required to remove the Cbz group (catalytic hydrogenation or strong acid) are destructive to the tertiary structure of monoclonal antibodies (mAbs). Therefore, the linker must be attached to the drug and deprotected before the final conjugation to the antibody.

Synthesis Workflow Visualization

The following diagram illustrates the standard workflow for incorporating Cbz-PEG3-acid into an ADC construct.

Figure 1: Step-wise synthesis flow from raw Cbz-PEG3-acid linker to a functionalized Drug-Linker complex ready for bioconjugation.

Detailed Experimental Protocols

Protocol A: Activation of Cbz-PEG3-acid (NHS Ester Formation)

This step converts the stable carboxylic acid into a reactive N-hydroxysuccinimide (NHS) ester, facilitating efficient coupling to the amine group of a cytotoxic payload.

Reagents:

-

Cbz-PEG3-acid (1.0 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

-

Solvent: Anhydrous DMF or DCM

-

Base: DIPEA (optional, if starting material is a salt)

Procedure:

-

Dissolution: Dissolve Cbz-PEG3-acid in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.

-

Activation: Add NHS followed by EDC·HCl.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Look for +97 Da mass shift for NHS adduct).

-

Work-up:

-

Option 1 (One-pot): Use the activated mixture directly for the next step (Protocol B) without isolation. This is preferred to prevent hydrolysis of the NHS ester.

-

Option 2 (Isolation): Dilute with DCM, wash with 0.1M HCl (rapidly) and Brine. Dry over Na₂SO₄, concentrate, and use immediately.

-

Protocol B: Conjugation to Amine-Containing Payload

Target: Formation of Cbz-PEG3-Amide-Payload.

Reagents:

-

Activated Cbz-PEG3-NHS (from Protocol A)

-

Amine-bearing Payload (e.g., MMAE derivative, Doxorubicin) (0.9 - 1.0 eq)

-

Base: DIPEA or TEA (2.0 - 3.0 eq)

Procedure:

-

Preparation: Dissolve the Payload in minimal DMF.

-

Coupling: Add the Payload solution to the activated Linker solution. Add DIPEA to adjust pH to ~8.0.

-

Incubation: Stir at RT for 4–16 hours.

-

Expert Note: If the payload is valuable/scarce, use the Linker in excess (1.5 eq) to ensure complete consumption of the payload.

-

-

Purification: Evaporate solvent. Purify the crude Cbz-PEG3-Payload via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Validation: Confirm identity via ESI-MS.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to reveal the primary amine (NH2-PEG3-Payload). Warning: Ensure your payload is stable to hydrogenation. If the payload contains reducible bonds (e.g., disulfides, olefins), use Acidic Deprotection (HBr/AcOH) instead.

Reagents:

-

Cbz-PEG3-Payload

-

Catalyst: 10% Pd/C (10-20% by weight of substrate)

-

Solvent: Methanol or Ethanol (degassed)

-

Hydrogen Source: H₂ gas (balloon) or Ammonium Formate

Procedure:

-

Setup: Dissolve the intermediate in Methanol. Add Pd/C catalyst carefully (under inert gas to prevent ignition).

-

Hydrogenation: Purge the vessel with H₂ gas. Stir under H₂ atmosphere (1 atm) for 1–3 hours.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with Methanol.

-

Isolation: Concentrate the filtrate in vacuo.

-

Result: You now possess NH2-PEG3-Payload. This amine is the "pivot point" for attaching the antibody-reactive headgroup.

Protocol D: Functionalization for Antibody Conjugation

To make the linker reactive toward an antibody (typically Cysteine thiols), convert the free amine to a Maleimide .

Reagents:

-

NH2-PEG3-Payload

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) (1.5 eq)

-

Base: DIPEA (2.0 eq)

Procedure:

-

Reaction: Dissolve NH2-PEG3-Payload in DMF.[2] Add DIPEA and SMCC.

-

Kinetics: Stir at RT for 1–2 hours.

-

Purification: Final purification via Prep-HPLC.

-

Final Product: Maleimide-Cyclohexane-Amide-PEG3-Payload. This is the final "Drug-Linker" ready for conjugation to a reduced antibody.

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

| Purity | ≥ 95% | HPLC (214/254 nm) |

| Identity | Mass within ± 1.0 Da of theoretical | ESI-MS or LC-MS |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH | Solubility Test |

| Storage | -20°C, Desiccated, Protected from Light | Stability Protocol |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Activation (Step A) | Hydrolysis of NHS ester due to wet solvent. | Use freshly distilled/anhydrous DMF. Store NHS under argon.[2] |

| Incomplete Cbz Removal | Poisoned Pd catalyst (by Sulfur in payload). | Increase catalyst loading or switch to Acidic Deprotection (33% HBr in AcOH). |

| Aggregation during Coupling | Hydrophobic payload precipitating. | Increase % of organic solvent (DMF/DMSO) or use a longer PEG chain (PEG4/PEG8). |

| Product Degradation | Payload sensitivity to base (DIPEA). | Use weaker base (Collidine) or monitor pH strictly (keep < 8.0). |

References

-

BroadPharm. "Cbz-N-amido-PEG3-acid Product Page & Protocol." BroadPharm Catalog. Accessed October 2023. Link

-

Biochempeg. "ADC Linkers: PEG Linkers in Antibody-Drug Conjugates." Biochempeg Scientific Resources. Link

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. Link

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337. Link

-

Organic Chemistry Portal. "Cbz Protection and Deprotection Mechanisms." Organic Chemistry Portal. Link

Sources

Precision Bioconjugation: Application Notes for Heterobifunctional PEG Linkers

Introduction: The Strategic Role of the Spacer Arm

In modern drug development—particularly for Antibody-Drug Conjugates (ADCs) and nanoparticle delivery systems—the linker is not merely a connection; it is a functional component that dictates pharmacokinetics (PK), solubility, and therapeutic index.

Heterobifunctional Polyethylene Glycol (PEG) linkers (

-

Prevention of Homopolymerization: Unlike homobifunctional linkers (e.g., Glutaraldehyde), heterobifunctional reagents possess two distinct reactive groups (e.g., NHS and Maleimide), allowing for controlled, sequential conjugation without cross-linking identical molecules.

-

The "Stealth" Effect: The amphiphilic nature of the PEG chain increases the hydrodynamic radius of the conjugate, reducing renal clearance and shielding the payload from immunogenic recognition (the "PEGylation effect").

This guide details the selection logic, chemical mechanisms, and validated protocols for deploying these linkers in high-stakes research environments.

Strategic Selection of Linker Chemistry

Choosing the right linker requires balancing reaction specificity, linker stability, and payload solubility. Use the table below to select the appropriate functional pairing for your application.

Table 1: Functional Group Pairing & Selection Logic

| Reactive Group A (Target 1) | Reactive Group B (Target 2) | Linker Type | Primary Application | Expert Insight |

| NHS Ester (Amine) | Maleimide (Thiol) | Cleavable / Non-Cleavable | ADCs, Protein-Protein conjugates | Standard Workflow. Maleimide is susceptible to retro-Michael addition in plasma; consider self-hydrolyzing maleimides for stability. |

| NHS Ester (Amine) | Azide / DBCO (Click) | Bio-orthogonal | In vivo imaging, Cell surface labeling | High Stability. Copper-free click (DBCO) is preferred for live cells to avoid Cu(I) toxicity. |

| NHS Ester (Amine) | Biotin (Avidin) | Affinity Labeling | Surface immobilization, ELISA | Use |

| PFP Ester (Amine) | Maleimide (Thiol) | High Stability | Hydrolysis-prone environments | Pentafluorophenyl (PFP) esters are less susceptible to spontaneous hydrolysis than NHS esters. |

Mechanism & Workflow Visualization

The most common error in bioconjugation is "one-pot mixing." To achieve high yield and purity, a Sequential Conjugation Strategy is mandatory.

Diagram 1: The Sequential Conjugation Workflow (NHS-PEG-Maleimide)

Figure 1: The sequential workflow prevents homopolymerization. Excess linker is removed before the second conjugation step to ensure stoichiometry control.

Detailed Protocol: NHS-PEG-Maleimide Conjugation

Scenario: Conjugating a monoclonal antibody (mAb) to a thiol-containing peptide or drug payload.

Phase 1: Preparation & Activation (Amine Reaction)

Objective: Attach the linker to lysine residues on the mAb.

-

Buffer Exchange (Critical):

-

Exchange the antibody into Modification Buffer A (PBS, pH 7.2–8.0, EDTA 1mM).

-

Warning: Remove all primary amines (Tris, Glycine, BSA) via dialysis or desalting columns (e.g., Zeba™ Spin Columns). These will compete with the antibody for the NHS ester.

-

-

Linker Solubilization:

-

Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.

-

Concentration: Prepare a 10–50 mM stock immediately before use.

-

Expert Insight: NHS esters hydrolyze rapidly in water. Do not prepare aqueous stock solutions.

-

-

Activation Reaction:

-

Add the linker to the antibody solution.

-

Molar Excess: Use 10–20x molar excess of linker over antibody.

-

Why? High excess drives the reaction to completion quickly (30–60 mins) before the NHS ester hydrolyzes.

-

Incubate at Room Temperature (RT) for 30–60 minutes or 2 hours at 4°C.

-

Phase 2: Purification (The "Cleanup")

Objective: Remove unreacted linker to prevent it from quenching the payload in the next step.

-

Desalting:

-

Pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer B (PBS, pH 6.5–7.5, EDTA 1mM).

-

Note: Adjusting pH to < 7.5 is crucial here.[1][2] Above pH 7.5, the maleimide group may react with remaining amines on the protein (cross-linking), and the rate of maleimide hydrolysis increases.

-

Phase 3: Conjugation (Thiol Reaction)

Objective: Covalently attach the payload to the activated antibody.

-

Payload Preparation:

-

Ensure the payload (drug/peptide) has a free thiol (-SH). If it is a dimer (S-S), reduce it with TCEP (Tris(2-carboxyethyl)phosphine) immobilized on beads or followed by purification.

-

Avoid DTT: Free DTT will react with the maleimide linker, capping it permanently.

-

-

Coupling:

-

Mix the Activated Antibody (from Phase 2) with the Thiol-Payload.

-

Stoichiometry: Use 1.5–5x molar excess of payload over the reactive maleimide groups (not just the protein).

-

Incubate for 2–18 hours at 4°C or 1 hour at RT.

-

Nitrogen Purge: Ideally, perform this under

atmosphere to prevent oxidation of the thiols to disulfides.

-

Phase 4: Final Polish

-

Quenching (Optional but Recommended): Add 2-Mercaptoethanol or Cysteine to quench any remaining maleimide groups.

-

Final Purification: Use Size Exclusion Chromatography (SEC) or dialysis to remove the free small-molecule payload.

Application Note: Antibody-Drug Conjugates (ADCs)[4][5]

In ADC development, the Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Using heterobifunctional PEGs allows for "High-DAR" loading without precipitation.

-

Hydrophobicity Management: Many cytotoxic payloads (e.g., MMAE, PBD dimers) are extremely hydrophobic. Direct conjugation causes the antibody to aggregate.

-

The PEG Solution: Using a long PEG spacer (

to -

Stability Warning: Traditional Maleimide-Thiol linkages can undergo exchange with serum albumin in vivo (retro-Michael addition). For next-gen ADCs, consider Hydrolysis-Resistant Maleimides or Click Chemistry (DBCO-Azide) linkers for permanent stability.

Diagram 2: Linker Selection Decision Tree

Figure 2: Decision logic for selecting the correct heterobifunctional linker based on payload chemistry and stability requirements.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure linker is dissolved in anhydrous DMSO immediately before use. Check buffer pH (must be < 8.0 to slow hydrolysis). |

| Precipitation | Over-labeling or Hydrophobic Payload | Reduce molar excess of linker. Switch to a longer PEG chain ( |

| No Reaction with Payload | Oxidized Thiols (Dimerization) | Treat payload with TCEP to reduce disulfide bonds back to free thiols. Ensure pH is 6.5–7.5 (Maleimide is inactive at acidic pH).[2] |

| Cross-linking (Aggregation) | pH too high during Maleimide step | Maintain pH < 7.5. Above this, amines on the protein compete with thiols for the maleimide ring. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The definitive guide to bioconjugation chemistries and protocols.

-

Thermo Fisher Scientific. Chemistry of Crosslinking. A technical overview of NHS and Maleimide reaction mechanisms and pH constraints.

-

BroadPharm. Pegylation & Linker Technology. Application notes on the solubility benefits of PEG spacers in ADC development.

-

Vector Laboratories. Maleimide Reaction Chemistry. Detailed analysis of specificity and pH dependence for thiol-maleimide reactions.

-

AxisPharm. Ultimate Guide to Choosing the Right PEG Linker. A guide on selecting chain length and functional groups for specific biological applications.

Sources

Troubleshooting & Optimization

Preventing aggregation of proteins during PEGylation

Welcome to the PEGylation Stability Support Center

Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Protein Aggregation During PEGylation

Overview: The "Invisible" Aggregation Driver

You are likely here because your protein, which was stable in its native buffer, precipitated or formed high-molecular-weight (HMW) aggregates immediately upon or shortly after the addition of Polyethylene Glycol (PEG).

The Core Problem: While PEG is used to increase solubility, the reaction process itself induces stress. The primary culprit is often the Excluded Volume Effect (crowding), combined with charge shielding and potential reagent impurities (peroxides). This guide moves beyond basic "check your pH" advice to address the thermodynamic and kinetic root causes of aggregation.

Module 1: Diagnostic Triage (The "Why")

Q: My protein precipitates instantly when I add the PEG reagent. Is my protein denatured?

A: Not necessarily. You are likely observing steric exclusion , not necessarily denaturation.

The Mechanism: PEG is a "space-filling" polymer. When added to a solution, it monopolizes the solvent (water), effectively crowding the protein molecules into smaller available volumes. This increases the local concentration of the protein, pushing it past its solubility limit.

-

Key Concept: Excluded Volume Effect. As PEG concentration rises, the chemical potential of the protein increases, favoring the solid (precipitate) state to restore equilibrium [1].

-

Secondary Factor: Charge Shielding. PEG chains can mask surface charges that normally repel protein molecules from each other, facilitating hydrophobic collapse [2].

Visualizing the Aggregation Pathway:

Figure 1: The bifurcation between stable conjugation and aggregation driven by excluded volume effects.

Module 2: Reagent Quality Control (The "Hidden Culprits")

Q: I am using fresh PEG, but I see dimerization over time. Could the PEG be "bad"?

A: Yes. PEG reagents are prone to peroxide contamination , which causes oxidative cross-linking.

The Science: Polyethers like PEG are susceptible to auto-oxidation, forming hydroperoxides when exposed to light or air. These peroxides generate free radicals that oxidize susceptible amino acids (Methionine, Cysteine, Histidine) on your protein [3].

-

Result: Oxidative attack can lead to covalent dimer formation (dityrosine cross-links) or unfolding-induced aggregation.

Troubleshooting Protocol: The Peroxide Check

| Step | Action | Critical Limit |

| 1 | Assay PEG Stock | Use a semi-quantitative peroxide test strip or a ferrous oxidation-xylenol orange (FOX) assay. |

| 2 | Threshold | Peroxides should be < 10 ppm (ideally < 1 ppm) for sensitive proteins. |

| 3 | Mitigation | Store PEG under Argon/Nitrogen at -20°C. Purchase "low peroxide" grade reagents. |

| 4 | Rescue | If peroxides are detected, add an antioxidant (e.g., 5 mM Methionine or EDTA) to the reaction buffer before adding PEG [4]. |

Module 3: Reaction Engineering (The "How")

Q: How do I stop precipitation during the mixing step?

A: You must control the local concentration of PEG relative to the protein.

The "Dropwise Dilution" Protocol: Never add solid PEG directly to a protein solution, and never add a high-concentration PEG slug.

-

Solubilize PEG First: Dissolve the activated PEG in the reaction buffer to create a stock solution (e.g., 100 mg/mL).

-

The Titration Method:

-

Place the protein solution on a magnetic stirrer (gentle stir, < 100 rpm to avoid shear stress).

-

Add the PEG solution dropwise using a syringe pump or pipette.

-

Why? This prevents transient regions of high PEG concentration (hotspots) where the excluded volume effect is strong enough to precipitate the protein locally.

-

-

Stoichiometry Check:

-

Start with a low molar excess (e.g., 2:1 PEG:Protein).

-

Only increase if conjugation yield is low. High excess PEG drastically increases viscosity and aggregation risk.

-

Data: PEG Size vs. Aggregation Risk

| PEG Size | Hydrodynamic Radius (Approx) | Aggregation Risk | Mechanism |

| 2-5 kDa | Small | Low | Minimal steric crowding; high renal clearance. |

| 10-20 kDa | Medium | Moderate | Standard balance for half-life extension. |

| 40 kDa+ | Large | High | Massive excluded volume; acts like a precipitant (similar to PEG precipitation purification methods) [5]. |

Module 4: Downstream Processing (Purification)

Q: My reaction looks clear, but aggregates appear during Cation Exchange (CEX) purification. Why?

A: This is often due to "Stick and Slip" elution caused by PEG shielding.

The Mechanism: PEG chains wrap around the protein, shielding the surface charges required for binding to the ion exchange column.

-

Weak Binding: PEGylated species bind weakly.

-

Co-Elution: To elute the PEGylated protein, you might use a salt gradient. However, because the binding is weak, aggregates (which have higher charge density) may co-elute with the monomeric PEG-protein, or the high salt required to elute "sticky" aggregates might induce hydrophobic precipitation on the column [6].

Recommended Workflow: Size Exclusion or HIC

Switching to Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) is often safer for PEGylated proteins.

Figure 2: Decision matrix for purifying PEGylated proteins to minimize aggregation.

HIC Optimization Tip: Since PEG is hydrophobic, PEGylated proteins bind strongly to HIC columns.

-

Risk: Irreversible binding or on-column aggregation.

-

Fix: Use a weaker hydrophobic resin (e.g., Butyl instead of Phenyl) and lower initial ammonium sulfate concentrations compared to the native protein [7].

References

-

Atha, D. H., & Ingham, K. C. (1981). Mechanism of precipitation of proteins by polyethylene glycols. Analysis in terms of excluded volume. Journal of Biological Chemistry. Link

-

Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. Link

-

Joshi, V., et al. (2025). Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations. ResearchGate.[1][2] Link

-

Herman, A. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Link

-

Long, C., et al. (2016). How PEGylation Influences Protein Conformational Stability. PMC - NIH. Link

-

Palaniswamy, M. S. (2016).[3] Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Application Note. Link

-

Muller, E., et al. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. NIH. Link

Sources

Catalyst Tech Support Center: Palladium-Catalyzed Cbz Cleavage

Status: Operational Ticket Subject: Troubleshooting Catalyst Deactivation in Hydrogenolysis Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Why is my reaction stalled?

Welcome to the Catalysis Support Portal. You are likely here because your standard Cbz deprotection (

In heterogeneous catalysis, "poisoning" is a broad term often misused. We must distinguish between Irreversible Poisoning (permanent active site destruction) and Reversible Inhibition (competitive binding).

Visual Troubleshooting Tree

Use the following decision tree to diagnose the root cause of your failure.

Figure 1: Diagnostic logic flow for identifying the mode of catalyst deactivation.

The Usual Suspects: Mechanisms & Mitigation

A. The "Silent Killer": Sulfur Poisoning

Mechanism: Irreversible Poisoning.[1]

Sulfur is the most potent poison for Palladium. The lone pairs on sulfur (thiols, thioethers, thiophenes) donate electron density into the empty

-

Severity: Critical. Even trace amounts (ppm levels from previous steps) can kill the catalyst.

-

Solution:

-

Prevention: You must remove sulfur before adding the catalyst. Wash the starting material with aqueous oxidants (if stable) or use scavenger resins.

-

Brute Force: If the sulfur is part of the molecule (e.g., a methionine residue), standard Pd/C will likely fail. You may need to switch to Transfer Hydrogenation (using ammonium formate) or chemical deprotection (e.g., HBr/AcOH or thioanisole/TFA), as these are less sensitive to surface poisoning than

gas activation.

-

B. The "Product Trap": Amine Inhibition

Mechanism: Reversible Inhibition.

This is the most common reason for Cbz deprotection stalling at ~50-80% conversion. The product of the reaction is a free amine (

-

Severity: Moderate (Manageable).

-

Solution: Protonation. By adding an acid equivalent, you convert the free amine (

) into an ammonium salt (

C. The "Competitors": Halides

Mechanism: Competitive Adsorption.

Halide ions adsorb to the Pd surface in the order

-

Severity: Variable.

-

Solution: Extensive water washes of the organic layer prior to hydrogenation to remove inorganic salts.

Technical Protocols

Protocol A: Acid-Assisted Cbz Cleavage (Anti-Inhibition)

Use this protocol if your reaction stalls due to amine product inhibition.

Reagents:

-

Substrate (

equiv) -

Pd/C (10 wt% loading, use 5-10 wt% relative to substrate mass)

-

Solvent: MeOH or EtOH (Degassed)

-

Additive: 1.0 - 1.1 equiv HCl (using 1M aqueous HCl or dioxane/HCl) or Acetic Acid.

Step-by-Step:

-

Preparation: Dissolve substrate in MeOH.

-

Acidification: Add 1.05 equivalents of HCl. Note: Ensure your substrate is stable to acid. If acid-sensitive (e.g., acetals present), use Acetic Acid, though it is a weaker scavenger.

-

Inerting: Add the Pd/C catalyst carefully under an Argon/Nitrogen blanket. (Caution: Dry Pd/C is pyrophoric).

-

Hydrogenation: Purge with

(balloon or moderate pressure). Stir vigorously.-

Why Vigorously? Hydrogenolysis is a three-phase reaction (Gas

, Solid Pd, Liquid Substrate). Mass transfer is often the rate-limiting step.

-

-

Workup: Filter through Celite to remove Pd.[2] The filtrate contains the Amine·HCl salt.

Protocol B: Scavenging Sulfur (Pre-Treatment)

Use this if you suspect trace sulfur carryover from a previous step (e.g., dithiane protection, thioether reagents).

Step-by-Step:

-

Dissolve the "dirty" substrate in THF.

-

Add Raney Nickel (approx 50 wt%) and stir for 30 minutes at room temperature. Raney Ni acts as a "sulfur sponge."

-

Filter off the Raney Ni.

-

Concentrate and proceed with standard Pd/C hydrogenation on the purified material.

Mechanistic Visualization: Competitive Adsorption

The following diagram illustrates the surface chemistry occurring during inhibition.

Figure 2: Competitive adsorption mechanism. Free amines block the Pd site. Acid protonates the amine, preventing adsorption and restoring catalytic activity.

Frequently Asked Questions (FAQs)

Q: Can I use Pearlman’s Catalyst (

Q: My reaction works in Methanol but fails in THF. Why? A: Solvent choice affects hydrogen solubility and catalyst surface properties. Methanol and Ethanol are generally preferred because they are protic and facilitate the desorption of the amine product. THF is aprotic and coordinates weakly to Pd, potentially slowing down the reaction kinetics.

Q: I have a double bond in my molecule. Will it get reduced?

A: Yes, standard Pd/C +

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C by the Use of Ammonia, Pyridine, or Ammonium Acetate."[3] Tetrahedron Lett.[3][4][5]1995 , 36, 3465–3468.[3] Link (Demonstrates amine inhibition mechanics).

-

Mori, A.; Miyakawa, Y.; Ohashi, E.; Haga, T.; Maegawa, T.; Sajiki, H. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[5] Org.[3][5][6] Lett.2006 , 8, 3279–3281.[5] Link (Discusses using sulfur intentionally to control selectivity, highlighting its poisoning power).

- Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.

Sources

Improving the efficiency of EDC/NHS ester formation with Cbz-PEG3-acid

[1]

Case #492: Optimizing EDC/NHS Ester Formation with Cbz-PEG3-acid

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Improving coupling efficiency and preventing hydrolysis during the activation of Cbz-PEG3-acid.[1]

Executive Summary

The efficiency of conjugating Cbz-PEG3-acid (Carbobenzyloxy-PEG3-carboxylic acid) relies on stabilizing the reactive intermediate.[1] While the PEG3 spacer provides aqueous solubility, the hydrophobic Cbz group and the inherent instability of the O-acylisourea intermediate in water often lead to low yields.

This guide moves beyond generic protocols to address the specific physicochemical properties of Cbz-protected linkers. The most common failure mode is hydrolysis competition , where the active ester degrades before reacting with the target amine.

Part 1: The Mechanism & Critical Variables

To troubleshoot, one must visualize the "Race Against Time" occurring in your reaction vessel.

The Reaction Pathway

The reaction has two competing pathways: the Productive Path (formation of the stable NHS ester) and the Destructive Path (Hydrolysis or N-acylurea rearrangement).

Figure 1: The kinetic competition between activation, stabilization, and hydrolysis. Note that without NHS, the O-acylisourea rearranges or hydrolyzes rapidly.[1]

Critical Optimization Parameters

| Parameter | Recommended Range | The "Why" (Causality) |

| Activation Solvent | Dry Organic (DMSO/DMF) | Crucial for Cbz-PEG3-acid. Water promotes hydrolysis of the O-acylisourea intermediate.[1] Activating in an anhydrous organic solvent (then diluting into aqueous buffer) maximizes ester formation [1]. |

| Activation pH | 4.5 – 6.0 | EDC is most active in slightly acidic conditions.[2] Above pH 6.0, the hydrolysis rate of the intermediate exceeds the rate of ester formation [2]. |

| Coupling pH | 7.2 – 8.0 | Primary amines (Lysine residues) must be deprotonated (nucleophilic) to react. Below pH 7, they are protonated ( |

| Stoichiometry | 1:1.2:1.2 (Acid:EDC:NHS) | For small molecules like Cbz-PEG3-acid, a slight excess of EDC/NHS ensures full activation.[1] Avoid massive EDC excess if conjugating to proteins to prevent protein-protein crosslinking.[1] |

Part 2: Validated Protocols

Protocol A: The "Organic Activation" (Highest Efficiency)

Recommended for Cbz-PEG3-acid due to its solubility profile and to eliminate hydrolysis during the activation step.

Reagents:

-

Cbz-PEG3-acid (dissolved in dry DMSO or DMF at 10-50 mM).[1]

-

EDC (HCl salt) and NHS (dissolved in dry DMSO/DMF).

-

Conjugation Buffer: PBS (pH 7.[2][3][4]4) or Bicarbonate buffer (pH 8.0).

Workflow:

-

Activation: In a dry vial, mix Cbz-PEG3-acid , EDC , and NHS in a molar ratio of 1 : 1.2 : 1.2 .

-

Note: Perform this in 100% dry DMSO or DMF.

-

-

Incubation: Incubate at room temperature for 1 to 2 hours .

-

Result: This forms the stable NHS-ester of your linker quantitatively without hydrolysis competition.

-

-

Conjugation: Add the activated mixture dropwise to your protein/amine solution.

-

Volume Rule: Ensure the final organic solvent concentration is <10% (or typically <5%) to prevent protein denaturation.

-

-

Reaction: Incubate for 2 hours at RT or overnight at 4°C.

-

Purification: Desalt or dialyze to remove the hydrolyzed NHS leaving group and excess reagents.

Protocol B: The "Two-Step Aqueous" (Solvent Sensitive Systems)

Use this only if your downstream application cannot tolerate trace organic solvents.

Reagents:

-

Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0.

-

Coupling Buffer: PBS, pH 7.4.

Workflow:

-

Solubilization: Dissolve Cbz-PEG3-acid in a minimal amount of DMSO (if needed), then dilute into MES Buffer (pH 6.0) .

-

Activation: Add EDC and Sulfo-NHS (Final concentration 2-5 mM).

-

Ratio: Use a 10-fold molar excess of EDC/Sulfo-NHS relative to the Cbz-PEG3-acid if the linker concentration is low.[1]

-

-

Incubation: React for 15 minutes at Room Temperature.

-

Warning: Do not exceed 15-20 mins. The active ester will begin to hydrolyze [4].[7]

-

-

Buffer Exchange (Critical): Quickly mix with the target amine solution and adjust pH to 7.2–7.5 immediately.

-

Note: You can add 10x PBS or use a rapid desalting spin column to remove excess EDC before adding the protein (prevents protein polymerization).

-

Part 3: Troubleshooting Guide

Decision Tree: Diagnosing Low Yield

Figure 2: Diagnostic workflow for identifying the root cause of conjugation failure.

FAQ: Expert Solutions

Q1: Why is my reaction precipitating immediately upon adding EDC? A: This is likely due to the Cbz group . While PEG3 is hydrophilic, the Cbz (benzyloxycarbonyl) group is hydrophobic. When you add EDC (a salt), the ionic strength increases, potentially "salting out" the linker.

-

Fix: Ensure your activation buffer contains 10-20% DMSO or DMF to maintain solubility of the Cbz-PEG3-acid during the critical activation phase.[1]

Q2: Can I use Tris or Glycine buffers? A: Absolutely not during the conjugation step. Tris and Glycine contain primary amines.[8] They will compete with your target protein for the activated ester, effectively quenching the reaction [5]. Use PBS, MES, HEPES, or Bicarbonate.[1]

Q3: How do I store the activated Cbz-PEG3-NHS ester if I don't use it immediately? A: If prepared in anhydrous DMSO/DMF (Protocol A), the NHS-ester is stable for days at -20°C if kept strictly dry.[1] If prepared in aqueous buffer (Protocol B), it must be used immediately ; the half-life of an NHS ester in water at pH 7 is roughly 4-5 hours, but at pH 8 it drops to minutes [1].[1]

Q4: Should I use NHS or Sulfo-NHS? A:

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-